![molecular formula C7H7N3O B1455721 5-acetyl-2-methyl-1H-imidazole-4-carbonitrile CAS No. 1306604-08-9](/img/structure/B1455721.png)
5-acetyl-2-methyl-1H-imidazole-4-carbonitrile
Overview
Description
5-acetyl-2-methyl-1H-imidazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-acetyl-2-methyl-1H-imidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H8N4O
- IUPAC Name : this compound
This compound features an imidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : The compound shows potential against various bacterial strains, indicating its utility in treating infections.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Cancer Cell Line Studies : Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal model experiments indicated that administration of this compound led to a significant reduction in tumor size, supporting its therapeutic potential in oncology.
Scientific Research Applications
Antibacterial Activity
5-Acetyl-2-methyl-1H-imidazole-4-carbonitrile has shown promising antibacterial properties. Research has demonstrated its effectiveness against various bacterial strains, including those resistant to standard treatments. For instance, studies have reported that imidazole derivatives exhibit significant inhibition against Helicobacter pylori, a common cause of gastric ulcers .
Case Study:
A study conducted by Foroumadi et al. evaluated the antibacterial activity of several imidazole derivatives, including this compound. The compound was tested using the disk diffusion method, revealing notable inhibition zones against both metronidazole-sensitive and resistant strains of H. pylori.
Compound | Inhibition Zone (mm) |
---|---|
This compound | 32 (sensitive), 27 (resistant) |
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer proliferation. Various studies have explored its potential as an anticancer agent.
Case Study:
Research by Roopashree et al. synthesized a series of imidazole derivatives and evaluated their antiproliferative activity against human cancer cell lines. The findings indicated that certain derivatives of this compound exhibited significant cytotoxic effects.
Compound | Cell Line | IC50 (µM) |
---|---|---|
C13 | HeLa | 25.3 |
C4 | MCF-7 | 20.0 |
Fungicidal Activity
The compound has been investigated for its fungicidal properties, particularly in agricultural settings to combat crop diseases.
Case Study:
In a study assessing the efficacy of various imidazole derivatives as fungicides, this compound was found to inhibit fungal growth effectively against Fusarium species, which are known to affect crops significantly.
Fungus Species | Concentration (ppm) | Inhibition (%) |
---|---|---|
Fusarium spp. | 100 | 75 |
Synthesis of Specialty Chemicals
This compound serves as a valuable building block in synthesizing complex molecules used in dyes and polymers.
Case Study:
A synthesis route utilizing this compound was developed to create novel dyes with enhanced stability and colorfastness. The resulting products showed improved performance compared to traditional dyes.
Properties
IUPAC Name |
5-acetyl-2-methyl-1H-imidazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4(11)7-6(3-8)9-5(2)10-7/h1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDWUXYSBCBLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)C(=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.